molecular formula C7H7NO3 B120671 2-Amino-3-hydroxybenzoic acid CAS No. 548-93-6

2-Amino-3-hydroxybenzoic acid

Cat. No.: B120671
CAS No.: 548-93-6
M. Wt: 153.14 g/mol
InChI Key: WJXSWCUQABXPFS-UHFFFAOYSA-N
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Description

3-Hydroxyanthranilic Acid, also known as 2-Amino-3-hydroxybenzoic acid, is an intermediate in the metabolism of tryptophan. It is a significant compound in the kynurenine pathway, which is responsible for the conversion of tryptophan to nicotinamide adenine dinucleotide (NAD+). This compound has been identified as a potential therapeutic target for age-associated diseases due to its role in regulating oxidative stress and inflammation .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyanthranilic Acid can be synthesized through the oxidation of 3-hydroxykynurenine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, 3-Hydroxyanthranilic Acid is often produced by microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the enzyme 3-hydroxyanthranilate 3,4-dioxygenase, which catalyzes the conversion of 3-hydroxykynurenine to 3-Hydroxyanthranilic Acid. The compound is then extracted and purified from the fermentation broth .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-hydroxybenzoic acid
Source PubChem
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InChI

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXSWCUQABXPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40203290
Record name 2-Amino-3-hydroxy-benzoic acid
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Molecular Weight

153.14 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Hydroxyanthranilic acid
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Solubility

SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM
Record name 2-AMINO-3-HYDROXY-BENZOIC ACID
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Color/Form

LEAFLETS IN WATER

CAS No.

548-93-6
Record name 3-Hydroxyanthranilic acid
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Melting Point

164 °C
Record name 3-hydroxyanthranilic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the metabolic origin of 3-HAA?

A1: 3-HAA is generated within the kynurenine pathway, a major route for tryptophan metabolism. It is produced from 3-hydroxykynurenine through the enzymatic activity of kynureninase. []

Q2: How does 3-HAA influence mitochondrial function?

A2: Research has demonstrated that 3-HAA can act as an uncoupler of oxidative phosphorylation in mitochondria. This means it disrupts the process by which ATP, the cell’s primary energy currency, is generated. Specifically, 3-HAA inhibits the oxidation of α-oxoglutarate in both rat liver and heart mitochondria. [] It has also been shown to activate glycolysis in rat liver fractions. []

Q3: What is the role of 3-HAA in inflammation?

A4: 3-HAA demonstrates anti-inflammatory effects. In mouse models of atherosclerosis, 3-HAA supplementation significantly reduces atherosclerotic lesion size and modulates both local and systemic inflammatory responses. [] Additionally, it inhibits the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a critical step in foam cell formation and atherogenesis. []

Q4: How does 3-HAA impact lifespan in model organisms?

A5: Studies in the nematode Caenorhabditis elegans demonstrate that decreasing the expression of the enzyme that degrades 3-HAA, 3-hydroxyanthranilic acid dioxygenase (HAAO), leads to a lifespan extension of approximately 30% and delays age-related health decline. This effect is attributed to the increased physiological levels of 3-HAA. [, ] Similar lifespan extension has been observed in aging mice fed a 3-HAA-supplemented diet. [, ]

Q5: What is the molecular formula and weight of 3-HAA?

A5: The molecular formula of 3-HAA is C7H7NO3, and its molecular weight is 153.14 g/mol.

Q6: Are there any unique spectroscopic characteristics of 3-HAA?

A8: While specific spectroscopic data is not extensively detailed within the provided research, 3-HAA and its derivatives are known to exhibit characteristic fluorescence properties. For instance, lipofuscin derived from 3-HAA shows a distinct fluorescence excitation shoulder and maxima at approximately 321 nm and an emission maximum at 402 ± 3 nm. []

Q7: How is 3-HAA typically quantified in biological samples?

A9: High-performance liquid chromatography (HPLC) is a commonly employed method for the quantification of 3-HAA in biological samples, such as urine. [] The technique involves separating 3-HAA from other compounds in the sample based on its chemical properties, followed by detection and quantification using a suitable detector, often based on UV absorbance or fluorescence.

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